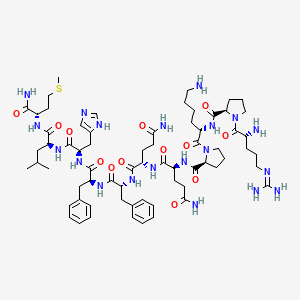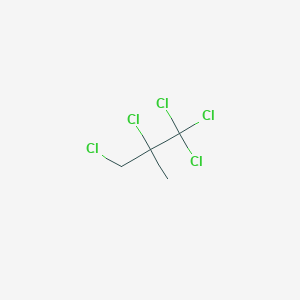
Asn-Thr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Asn-Thr-OH” refers to a dipeptide consisting of asparagine (Asn) and threonine (Thr) with a hydroxyl group (-OH) at the C-terminus. Dipeptides like this compound are important in various biological processes and are often used in peptide synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:
Fmoc Protection: The amino group of asparagine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Coupling: The protected asparagine is coupled to the threonine residue using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.
Cleavage: The dipeptide is cleaved from the solid support using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
Asn-Thr-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Asn-Thr-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Studied for its role in protein structure and function, as well as its interactions with other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.
Industry: Used in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
作用机制
The mechanism of action of Asn-Thr-OH involves its interaction with various molecular targets and pathways. In biological systems, it can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can influence protein folding, stability, and function. The hydroxyl group of threonine can also participate in phosphorylation, a key regulatory mechanism in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Asp-Thr-OH: A dipeptide consisting of aspartic acid and threonine.
Asn-Ser-OH: A dipeptide consisting of asparagine and serine.
Gln-Thr-OH: A dipeptide consisting of glutamine and threonine.
Uniqueness
Asn-Thr-OH is unique due to the presence of both an amide group (from asparagine) and a hydroxyl group (from threonine). This combination allows for diverse chemical reactivity and biological interactions. The hydroxyl group of threonine can undergo phosphorylation, making this compound particularly relevant in studies of protein phosphorylation and signaling pathways.
属性
分子式 |
C8H15N3O5 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-3(12)6(8(15)16)11-7(14)4(9)2-5(10)13/h3-4,6,12H,2,9H2,1H3,(H2,10,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1 |
InChI 键 |
VBKIFHUVGLOJKT-IWGUZYHVSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C(CC(=O)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


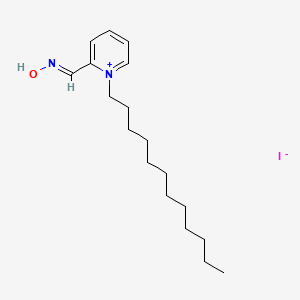
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
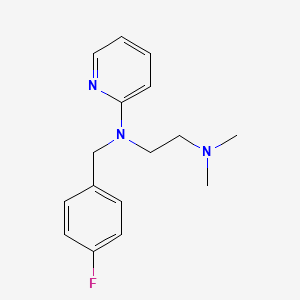
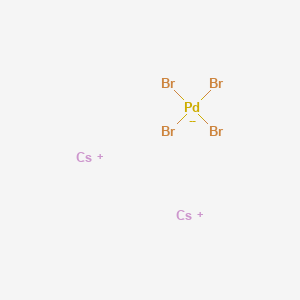
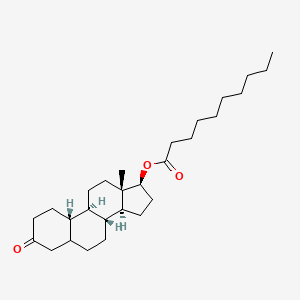
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
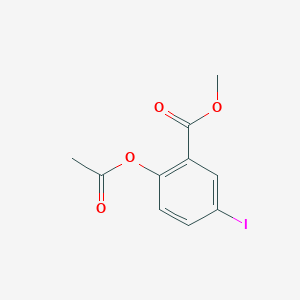
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)
